molecular formula C25H26FNO3 B3573377 N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(4-ETHOXYBENZYL)-N-(3-FLUOROBENZYL)AMINE CAS No. 5925-44-0

N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(4-ETHOXYBENZYL)-N-(3-FLUOROBENZYL)AMINE

Cat. No.: B3573377
CAS No.: 5925-44-0
M. Wt: 407.5 g/mol
InChI Key: OVOQXQUCCYJNSF-UHFFFAOYSA-N
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Description

N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(4-ETHOXYBENZYL)-N-(3-FLUOROBENZYL)AMINE is a complex organic compound that features a benzodioxole moiety, an ethoxybenzyl group, and a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(4-ETHOXYBENZYL)-N-(3-FLUOROBENZYL)AMINE typically involves multi-step organic reactions. One common approach is the use of a palladium-catalyzed C-N cross-coupling reaction. This method involves the reaction of a benzodioxole derivative with ethoxybenzyl and fluorobenzyl amines under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(4-ETHOXYBENZYL)-N-(3-FLUOROBENZYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(4-ETHOXYBENZYL)-N-(3-FLUOROBENZYL)AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(4-ETHOXYBENZYL)-N-(3-FLUOROBENZYL)AMINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(4-ETHOXYBENZYL)-N-(3-FLUOROBENZYL)AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(4-ethoxyphenyl)methyl]-N-[(3-fluorophenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FNO3/c1-2-28-23-9-6-20(7-10-23)16-27(17-21-4-3-5-22(26)14-21)13-12-19-8-11-24-25(15-19)30-18-29-24/h3-11,14-15H,2,12-13,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOQXQUCCYJNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN(CCC2=CC3=C(C=C2)OCO3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360497
Record name 2-(2H-1,3-Benzodioxol-5-yl)-N-[(4-ethoxyphenyl)methyl]-N-[(3-fluorophenyl)methyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5925-44-0
Record name 2-(2H-1,3-Benzodioxol-5-yl)-N-[(4-ethoxyphenyl)methyl]-N-[(3-fluorophenyl)methyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(4-ETHOXYBENZYL)-N-(3-FLUOROBENZYL)AMINE
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N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(4-ETHOXYBENZYL)-N-(3-FLUOROBENZYL)AMINE
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N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(4-ETHOXYBENZYL)-N-(3-FLUOROBENZYL)AMINE
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N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(4-ETHOXYBENZYL)-N-(3-FLUOROBENZYL)AMINE
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N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(4-ETHOXYBENZYL)-N-(3-FLUOROBENZYL)AMINE
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N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(4-ETHOXYBENZYL)-N-(3-FLUOROBENZYL)AMINE

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